molecular formula C21H17N3O5 B4186713 N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-NITROBENZAMIDE

N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-NITROBENZAMIDE

Cat. No.: B4186713
M. Wt: 391.4 g/mol
InChI Key: JGBWQZVAXYCMKG-UHFFFAOYSA-N
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Description

N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-NITROBENZAMIDE: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a methoxyphenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 2-nitrobenzoic acid and 4-methoxyaniline.

    Step 1: The 2-nitrobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.

    Step 2: The acid chloride is then reacted with 4-methoxyaniline in the presence of a base such as triethylamine to form the intermediate N-(4-methoxyphenyl)-2-nitrobenzamide.

    Step 3: The intermediate is further reacted with 2-aminobenzamide under appropriate conditions to yield the final product, N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-NITROBENZAMIDE.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, especially under acidic or basic conditions.

    Hydrolysis: The amide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide or hydrochloric acid.

    Hydrolysis: Sulfuric acid or sodium hydroxide.

Major Products:

    Reduction: N-(2-{[(4-aminophenyl)amino]carbonyl}phenyl)-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-nitrobenzoic acid and 4-methoxyaniline.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of advanced materials with specific properties.
  • Applied in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-NITROBENZAMIDE involves its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group and amide linkage play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-nitrobenzamide: Similar structure but with a chlorine substituent instead of a methoxy group.

    N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-nitrobenzamide: Similar structure but with a fluorine substituent instead of a methoxy group.

Uniqueness:

  • The presence of the methoxy group in N-{2-[(4-METHOXYANILINO)CARBONYL]PHENYL}-2-NITROBENZAMIDE imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
  • The combination of the nitro group and methoxy group provides a distinct profile in terms of chemical reactivity and potential applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(2-nitrobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c1-29-15-12-10-14(11-13-15)22-20(25)16-6-2-4-8-18(16)23-21(26)17-7-3-5-9-19(17)24(27)28/h2-13H,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBWQZVAXYCMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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